molecular formula C23H36O7 B1681091 3'alpha-Isopravastatin CAS No. 81131-74-0

3'alpha-Isopravastatin

Cat. No.: B1681091
CAS No.: 81131-74-0
M. Wt: 424.5 g/mol
InChI Key: HIZIJHNJVQOXLO-YMUQFYNDSA-N
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Description

3β-Hydroxy Pravastatin (Sodium Salt) is a water-soluble, competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The compound is widely used to lower lipid levels and reduce the risk of cardiovascular events, including myocardial infarction and stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3β-Hydroxy Pravastatin (Sodium Salt) is synthesized through a fermentation process. Initially, mevastatin is obtained, followed by the hydrolysis of the lactone group and biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .

Industrial Production Methods: The industrial production of 3β-Hydroxy Pravastatin (Sodium Salt) involves the use of alkali, acid, solvents, and ion exchange chromatography. The process typically starts with the lactone or methyl ester form of Pravastatin as the raw material .

Chemical Reactions Analysis

Types of Reactions: 3β-Hydroxy Pravastatin (Sodium Salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various metabolites of Pravastatin, such as the 3-alpha-isomer and a glutathione conjugate .

Scientific Research Applications

3β-Hydroxy Pravastatin (Sodium Salt) has a wide range of scientific research applications:

Mechanism of Action

3β-Hydroxy Pravastatin (Sodium Salt) acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to an increase in the expression of hepatic low-density lipoprotein receptors, which in turn decreases the plasma levels of low-density lipoprotein cholesterol. Additionally, it reduces very low-density lipoprotein and triglycerides while increasing high-density lipoprotein cholesterol .

Comparison with Similar Compounds

  • Lovastatin
  • Simvastatin
  • Atorvastatin
  • Rosuvastatin

Comparison: 3β-Hydroxy Pravastatin (Sodium Salt) is unique due to its greater hydrophilicity compared to other statins, which results from the hydroxyl group attached to its decalin ring. This property enhances its bioavailability and reduces the risk of adverse effects .

Properties

IUPAC Name

(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28)/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZIJHNJVQOXLO-YMUQFYNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81131-74-0
Record name SQ 31906
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'.ALPHA.-ISOPRAVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHW904Q14D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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